6-oxo-N-(4-propoxybenzyl)-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Description
Properties
IUPAC Name |
6-oxo-N-[(4-propoxyphenyl)methyl]-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-2-11-28-17-7-4-15(5-8-17)14-23-20(26)16-6-9-18-19(13-16)24-22-25(21(18)27)10-3-12-29-22/h4-9,13H,2-3,10-12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSFPXBKFUSQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-oxo-N-(4-propoxybenzyl)-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The specific synthetic pathways may vary but generally include:
- Formation of the thiazine ring : Utilizing precursors that contain thiazine moieties.
- Introduction of substituents : Such as the propoxybenzyl group to increase lipophilicity and target specificity.
- Final modifications : Including carboxamide formation to enhance binding affinity to biological targets.
Pharmacological Investigations
Recent studies have highlighted several pharmacological activities associated with this compound:
- CNS Activity : Research indicates that compounds similar to 6-oxo-N-(4-propoxybenzyl)-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide exhibit neuroleptic effects and depressive actions on the central nervous system (CNS) .
- Anticancer Properties : Quinazoline derivatives have shown promise in inhibiting cancer cell proliferation. In particular, anti-proliferative assays against various cancer cell lines demonstrated significant activity for compounds with similar structures .
Case Studies
- Neuroleptic Activity : A study evaluated the neuropharmacological effects of related compounds in animal models. The results indicated a dose-dependent decrease in locomotor activity, suggesting potential applications in treating psychotic disorders .
- Antiproliferative Activity : In another investigation, a series of quinazoline derivatives were tested against multiple cancer cell lines (e.g., LN-229 for glioblastoma and HCT-116 for colorectal carcinoma). The compound demonstrated IC50 values in the low micromolar range, indicating strong cytotoxic effects .
The biological activity of 6-oxo-N-(4-propoxybenzyl)-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is largely attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways critical for cancer progression . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Receptor Modulation : The compound may also function as a receptor modulator within the CNS pathways, affecting neurotransmitter release and uptake.
Data Tables
Scientific Research Applications
Anticancer Activity
Research has shown that compounds within the thiazinoquinazoline family exhibit significant anticancer properties. Specifically, they have been tested against various cancer cell lines such as colorectal cancer (HCT-116), demonstrating promising antiproliferative effects. The mechanism of action often involves the inhibition of tumor cell growth and induction of apoptosis.
Neuroleptic Activity
Some derivatives of thiazinoquinazolines have shown neuroleptic activity, which suggests potential applications in treating psychiatric disorders. Research indicates that these compounds may exert depressive actions on the central nervous system.
Anti-inflammatory Properties
Preliminary studies suggest that thiazinoquinazoline derivatives may also possess anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several studies have been conducted to explore the efficacy and safety profiles of this compound:
- Study on Anticancer Effects : A study published in RSC Advances evaluated a series of thiazinoquinazoline derivatives for their anticancer properties against HCT-116 cells. The results indicated that modifications to the side chains significantly impacted cytotoxicity and selectivity towards cancer cells .
- Neuropharmacological Study : Investigations into the neuroleptic effects demonstrated that certain thiazino derivatives could modulate neurotransmitter systems effectively, suggesting their potential use in developing new antipsychotic medications .
Comparison with Similar Compounds
N-(3,4-Dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Key Differences :
- Substituent : The benzyl group at the N-position is substituted with 3,4-dimethoxy groups instead of 4-propoxy .
- Electronic and Lipophilic Properties : Methoxy groups are smaller and more electron-withdrawing than propoxy, reducing lipophilicity (clogP ≈ 2.1 vs. 3.5 for the target compound) .
- Biological Implications : Dimethoxy derivatives often show improved solubility but reduced cell permeability compared to propoxy analogs.
Table 1: Structural and Property Comparison
| Compound | Substituent | clogP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 4-propoxybenzyl | 3.5 | 0.12 (predicted) |
| N-(3,4-dimethoxybenzyl) Analog | 3,4-dimethoxybenzyl | 2.1 | 0.45 (predicted) |
Thiadiazino[3,4-b]quinoxaline Derivatives
Key Differences :
- Core Structure: Features a thiadiazine ring fused to quinoxaline instead of a thiazinoquinazoline system.
Pharmacopeial Thiazine Derivatives (e.g., Compound 9 from )
Key Differences :
- Core Structure: Contains an azeto-furo-thiazin bicyclic system instead of thiazinoquinazoline.
- Functional Groups : Incorporates a tetrazolyl moiety, which enhances metabolic stability and binding affinity in many drugs.
- Applications : Pharmacopeial compounds are often antibiotics (e.g., cephalosporin analogs), suggesting divergent therapeutic targets compared to the target compound .
Table 3: Functional Group Impact
| Compound | Key Functional Group | Potential Advantage |
|---|---|---|
| Target Compound | Carboxamide | Hydrogen-bonding capability |
| Pharmacopeial Compound 9 | Tetrazolyl | Acidic proton for solubility |
Research Findings and Implications
Substituent Effects :
- Propoxybenzyl groups in the target compound likely enhance blood-brain barrier penetration due to increased lipophilicity but may reduce solubility, necessitating formulation optimization .
- Methoxy or tetrazolyl groups in analogs improve solubility but may limit tissue distribution.
Synthetic Accessibility: Suzuki-Miyaura coupling (used for thiadiazinoquinoxalines) could streamline the synthesis of aryl-substituted analogs of the target compound, though reaction conditions may require optimization .
Pharmacological Potential: The absence of tetrazolyl or bicyclic systems in the target compound suggests a different mechanism of action compared to pharmacopeial antibiotics, possibly targeting non-bacterial pathways .
Q & A
Q. What synthetic strategies are recommended to optimize the yield and purity of 6-oxo-N-(4-propoxybenzyl)-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide?
Methodological Answer: Key parameters for synthesis optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility of intermediates, as demonstrated in analogous quinazoline syntheses .
- Catalysts : Use of triethylamine or sodium acetate to neutralize acidic byproducts and enhance cyclization efficiency .
- Temperature control : Reflux conditions (70–80°C) for 7–20 hours ensure complete ring closure, as seen in thiophene-carboxamide derivatives .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for high-purity isolation .
Q. Example Reaction Conditions from Analogous Syntheses
| Parameter | Optimal Range | Reference Compound Example |
|---|---|---|
| Reaction Time | 7–20 hours | Thiophene-carboxamide |
| Solvent | Ethanol/DMF | Triazolothiadiazole |
| Yield | 76–85% | 7b, 7c derivatives |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1680–1720 cm⁻¹, C-S-C at ~650–750 cm⁻¹) .
- NMR (¹H/¹³C) : Assign proton environments (e.g., propoxybenzyl CH₂ at δ 4.2–4.5 ppm, quinazoline aromatic protons at δ 7.1–8.3 ppm) and carbon backbone .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography (if available): Resolve stereochemical ambiguities in the thiazino-quinazoline fused ring system .
Q. How can researchers assess the compound’s solubility and stability under physiological conditions?
Methodological Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid, followed by HPLC-UV quantification .
- Stability :
Advanced Research Questions
Q. What computational approaches are suitable for predicting the compound’s binding affinity to target proteins (e.g., GSK-3β)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pocket of GSK-3β). Validate with free energy calculations (MM-GBSA) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (AMBER/CHARMM) to assess binding stability and conformational dynamics .
- Pharmacophore Mapping : Align structural motifs (e.g., propoxybenzyl group) with known inhibitors to identify critical pharmacophoric features .
Q. Key Findings from Analogous Docking Studies
| Target | Binding Energy (kcal/mol) | Critical Interactions | Reference |
|---|---|---|---|
| GSK-3β | −8.2 to −9.5 | Hydrogen bonds with Val135, hydrophobic contacts with Phe67 |
Q. How should researchers resolve contradictions between in vitro and in vivo biological activity data?
Methodological Answer:
- Purity Verification : Re-analyze compound batches via HPLC to rule out impurity-driven artifacts .
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid clearance or metabolite interference .
- Dosage Optimization : Adjust in vivo dosing regimens based on pharmacokinetic parameters (AUC, Cₘₐₓ) from plasma profiling .
Q. What strategies are effective for structure-activity relationship (SAR) studies of the thiazino-quinazoline scaffold?
Methodological Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., alkyl/aryl groups on the propoxybenzyl moiety) .
- Bioisosteric Replacement : Substitute the thiazine ring with oxadiazole or triazole to evaluate potency shifts .
- Enantiomer Separation : Use chiral HPLC to isolate stereoisomers and test individual activity .
Q. How can researchers evaluate the compound’s potential for polymorphism?
Methodological Answer:
- PXRD Analysis : Compare diffraction patterns of batches crystallized from different solvents (e.g., ethanol vs. acetonitrile) .
- DSC/TGA : Detect thermal events (melting/recrystallization) indicative of polymorphic transitions .
- Solvent Drop Grinding : Mechanochemically induce phase changes and monitor via Raman spectroscopy .
Q. What in vitro models are appropriate for assessing neuroprotective or anticancer activity?
Methodological Answer:
- Neuroprotection : Primary cortical neuron cultures exposed to oxidative stress (H₂O₂/glutamate), with viability measured via MTT assay .
- Anticancer : NCI-60 cell line panel screening, followed by mechanistic studies (apoptosis/cell cycle arrest via flow cytometry) .
Q. How to design experiments for detecting synergistic effects with existing therapeutics?
Methodological Answer:
Q. What protocols ensure reproducibility in scaling up synthesis from milligrams to grams?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman for real-time reaction monitoring .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, stoichiometry) for robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
